![molecular formula C15H13N5OS2 B2932167 4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1226459-28-4](/img/structure/B2932167.png)
4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H13N5OS2 and its molecular weight is 343.42. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
c-Met Inhibition for Cancer Therapy
This compound exhibits structural features characteristic of c-Met inhibitors, which are crucial in cancer therapy . c-Met is a protein that, when mutated or overexpressed, can lead to the development and progression of cancer. The ‘5 atoms regulation’ feature of this compound suggests it could be a potent inhibitor, potentially interfering with cancer cell signaling and proliferation.
Anti-Inflammatory Applications
Thiophene derivatives, which are part of this compound’s structure, have been reported to possess anti-inflammatory properties . This could make the compound a candidate for the development of new anti-inflammatory drugs, which could be used to treat a variety of inflammatory diseases.
Antipsychotic and Anti-Anxiety Medication
The compound’s thiophene moiety is associated with biological functions that include antipsychotic and anti-anxiety effects . This suggests potential applications in the treatment of psychiatric disorders such as schizophrenia and generalized anxiety disorder.
Antimicrobial and Antifungal Agents
Thiophene derivatives are known to exhibit antimicrobial and antifungal activities . This compound could be used to develop new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance.
Kinase Inhibition
Kinases are enzymes that play a significant role in the regulation of cell functions. Inhibitors of kinases have therapeutic potential in various diseases, including cancer. The structure of this compound indicates potential kinase inhibitory activity, which could be explored for drug development .
Material Science Applications
The unique properties of thiophene derivatives extend beyond medicinal chemistry into material science. This compound could be investigated for its electrical conductivity and used in the development of organic semiconductors or other electronic materials .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, signal transduction, and gene regulation .
Mode of Action
Compounds with similar structures have been reported to inhibit certain enzymes, thereby altering their function . For instance, inhibition of enzymes like carbonic anhydrase and cholinesterase can lead to changes in cellular pH and neurotransmission, respectively .
Biochemical Pathways
For example, inhibition of carbonic anhydrase could affect pH regulation and fluid balance in cells . Similarly, inhibition of cholinesterase could impact neurotransmission, affecting various neurological pathways .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy . Factors such as solubility, stability, and molecular size can influence how well a drug is absorbed and distributed within the body .
Result of Action
For instance, inhibition of carbonic anhydrase could lead to changes in cellular pH, potentially affecting cell function and survival . Similarly, inhibition of cholinesterase could disrupt neurotransmission, potentially affecting nerve function and behavior .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact a drug’s action . For instance, extreme pH or temperature could affect the stability of the compound, potentially altering its efficacy .
Propiedades
IUPAC Name |
4-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c1-9-13(23-19-17-9)15(21)16-14-11-7-22-8-12(11)18-20(14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVRTRQCNCEFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2932085.png)
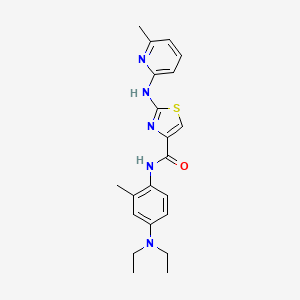
![1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone](/img/structure/B2932087.png)
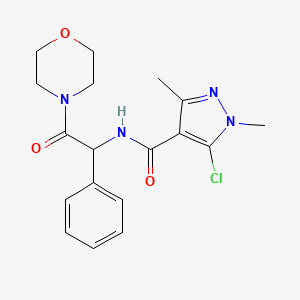
![2-(Benzo[D][1,3]dioxol-5-YL)pyridine](/img/structure/B2932089.png)
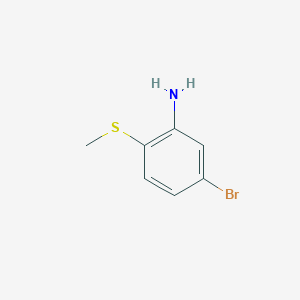
![N-phenethyl-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2932092.png)
![3,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2932093.png)
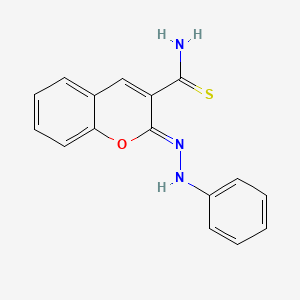

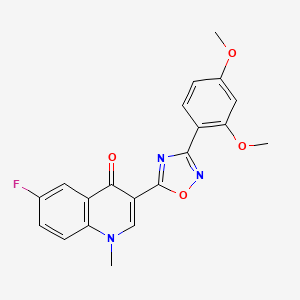
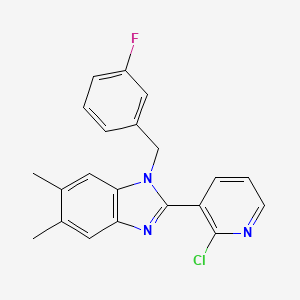
![4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2932107.png)